Physicochemical Property Profile vs. Des-phenoxy Analog: Lipophilicity and Polar Surface Area Differentiation
The target compound possesses a calculated logP of 4.5 and tPSA of 51 Ų, compared with the des-phenoxy analog N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 321555-43-5; MW 298.34, formula C16H11FN2OS), which has an estimated logP of approximately 3.4–3.6 and a tPSA of approximately 42–46 Ų (based on the loss of the phenoxy ether oxygen) [1]. The 3-phenoxy substituent increases the molecular weight by ~92 Da, adds one H-bond acceptor (ether oxygen), raises logP by approximately 0.9–1.1 log units, and expands tPSA by roughly 5–9 Ų relative to the simpler benzamide [1]. These differences place the target compound closer to the center of oral drug-like chemical space but with higher lipophilicity that may favor membrane penetration while requiring monitoring of solubility [2].
| Evidence Dimension | Computed lipophilicity (logP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP = 4.5; tPSA = 51 Ų; MW = 390.439; HBD = 0; HBA = 5; rotatable bonds = 5 (ZINC000000627049) |
| Comparator Or Baseline | N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 321555-43-5): estimated logP ≈ 3.4–3.6; estimated tPSA ≈ 42–46 Ų; MW = 298.34; HBD = 0; HBA = 3; rotatable bonds = 3 |
| Quantified Difference | ΔlogP ≈ +0.9 to +1.1; ΔtPSA ≈ +5 to +9 Ų; ΔMW = +92.1 Da; ΔHBA = +2 |
| Conditions | Calculated values from ZINC15 database using the reference pH 7.4 protomer model; comparator logP and tPSA values estimated by fragment subtraction (removal of phenoxy group) from the ZINC-calculated target compound values. |
Why This Matters
The higher lipophilicity and additional H-bond acceptor of the 3-phenoxy substitution distinguish this compound from the simpler benzamide in membrane permeability and protein-binding potential, which is critical for selecting the appropriate chemotype for cellular screening campaigns.
- [1] ZINC Database. ZINC000000627049 – N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide; ZINC000000626883 – N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide. https://zinc.docking.org/substances/ZINC000000627049/ (accessed 2026-04-30). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3–26. View Source
